(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including enantioselective dearomative borylation . Researchers have successfully developed a method using a Cu(I) catalyst in conjunction with a (R,R)-Ph-BPE ligand . This process enables the efficient formation of heterocyclic α-amino boronates , which are novel compounds potentially relevant to drug discovery .
Scientific Research Applications
Asymmetric Synthesis and Biological Activity
Azabicyclo[3.1.0]hexane-1-ols as Frameworks
Azabicyclo[3.1.0]hexane-1-ols, obtained through Ti(IV)-mediated cyclopropanation of amino acid derivatives, serve as versatile intermediates for synthesizing pharmacologically active products. These compounds can undergo selective rearrangement, unusual ring cleavage to yield pyrrolidinones, or ring opening to furnish optically active dihydropyridinones and chiral tricyclopiperidinones through various metal-promoted processes (Jida, Guillot, & Ollivier, 2007).
Synthesis of 3-Azabicyclo[3.1.0]hex-1-ylamines
Through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles, a variety of protected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton were synthesized, showcasing the method's efficiency in generating enantiomerically pure compounds (Gensini et al., 2002).
Dipeptide β-Turn Mimetics
Azabicyclo[ XY0 ] alkane amino acids are highlighted as rigid dipeptide β-turn mimetics with significant potential in drug discovery. An efficient approach to their synthesis was developed, enabling the practical synthesis of these compounds starting from inexpensive precursors (Wang, Xiong, & Hruby, 2001).
Guanidyl Modification in Ficellomycin
The study on ficellomycin, a dipeptide with the 1-azabicyclo[3.1.0]hexane ring, underscores the essential role of the guanidyl modification on this ring for its biological activities against bacteria, fungi, and tumors through DNA alkylation. This work also delved into the biosynthesis of ficellomycin, providing insights into natural product diversification (Kurosawa et al., 2020).
Mechanism of Action
Target of Action
The primary target of ®-1-(Boc-amino)-3-azabicyclo[31It is known that tert-butanesulfinamide, a related compound, is extensively used in the synthesis of n-heterocycles via sulfinimines . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may also interact with similar targets.
Mode of Action
The exact mode of action of ®-1-(Boc-amino)-3-azabicyclo[31It is known that the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by ®-1-(Boc-amino)-3-azabicyclo[31It is known that the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts represent an atom-economical and scalable route to access value-added primary amines . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may affect similar biochemical pathways.
Result of Action
The molecular and cellular effects of ®-1-(Boc-amino)-3-azabicyclo[31It is known that the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts represent an atom-economical and scalable route to access value-added primary amines . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may have similar molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ®-1-(Boc-amino)-3-azabicyclo[31It is known that the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This suggests that the action of ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may be influenced by similar environmental factors.
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7?,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHTZGBRXSYOMG-MHPPCMCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]12CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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